(4Z)-2-phenyl-5-propyl-4-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]pyrazol-3-one
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Overview
Description
(4Z)-2-phenyl-5-propyl-4-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]pyrazol-3-one is a complex organic compound characterized by its unique structure, which includes a pyrazolone core substituted with phenyl, propyl, and furan-2-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-phenyl-5-propyl-4-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]pyrazol-3-one typically involves multi-step organic reactions. The starting materials often include substituted phenylhydrazines, propyl ketones, and furan derivatives. The key steps in the synthesis may involve:
Condensation Reactions: Initial condensation of phenylhydrazine with a suitable ketone to form a hydrazone intermediate.
Cyclization: The hydrazone undergoes cyclization to form the pyrazolone ring.
Substitution Reactions: Introduction of the furan-2-yl and trifluoromethyl groups through electrophilic aromatic substitution or cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4Z)-2-phenyl-5-propyl-4-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents, organometallic reagents (e.g., Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (4Z)-2-phenyl-5-propyl-4-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]pyrazol-3-one is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. Its structural features suggest it could interact with biological targets, making it a candidate for drug development. Studies may focus on its activity against specific enzymes or receptors, as well as its potential therapeutic effects.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (4Z)-2-phenyl-5-propyl-4-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]pyrazol-3-one involves its interaction with molecular targets in biological systems. This may include binding to specific enzymes or receptors, leading to modulation of their activity. The compound’s structure allows it to fit into the active sites of these targets, influencing their function and triggering downstream effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds consist of an aniline ring substituted with two chlorine atoms.
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand for chelating metal ions.
Steviol Glycosides: Chemical compounds responsible for the sweet taste of Stevia leaves.
Uniqueness
(4Z)-2-phenyl-5-propyl-4-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]pyrazol-3-one is unique due to its combination of a pyrazolone core with phenyl, propyl, and furan-2-yl groups This structure imparts specific chemical and biological properties that distinguish it from other similar compounds
Properties
IUPAC Name |
(4Z)-2-phenyl-5-propyl-4-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F3N2O2/c1-2-7-21-20(23(30)29(28-21)18-10-4-3-5-11-18)15-19-12-13-22(31-19)16-8-6-9-17(14-16)24(25,26)27/h3-6,8-15H,2,7H2,1H3/b20-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFVZYNSRJDMGV-HKWRFOASSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C(=O)C1=CC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC\1=NN(C(=O)/C1=C\C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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